2-amino-2-phenyl-N-propylacetamide
Description
2-Amino-2-phenyl-N-propylacetamide (CAS 1092660-12-2) is a chiral acetamide derivative with a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . It features a phenyl group and an amino group attached to the central carbon of the acetamide backbone, along with an N-propyl substituent. This compound is typically synthesized for use in organic and medicinal chemistry research, particularly as a building block for pharmaceuticals or catalysts. Its purity is commercially available at 95%, as noted in chemical catalogs .
Properties
IUPAC Name |
2-amino-2-phenyl-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-8-13-11(14)10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBMGPJKBYDLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-phenyl-N-propylacetamide typically involves the reaction of 2-phenylacetamide with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-phenyl-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuroprotective Properties
Research indicates that compounds similar to 2-amino-2-phenyl-N-propylacetamide exhibit neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's disease. Studies have shown that these compounds can stabilize microtubules, which are critical for neuronal function. For instance, a study demonstrated that microtubule-stabilizing agents could significantly increase AcTub levels in the central nervous system, suggesting potential therapeutic applications for cognitive disorders .
1.2 Antitumor Activity
The compound has also been investigated for its cytotoxic properties against various cancer cell lines. In vitro studies have reported that derivatives of 2-amino compounds exhibit potent antitumor activity, with some showing IC50 values significantly lower than standard chemotherapeutic agents like cisplatin. For example, a recent study highlighted the synthesis of a series of naphthoquinone derivatives that showed enhanced cytotoxicity against breast cancer cells compared to traditional drugs .
Synthesis and Derivatives
2.1 Synthesis Techniques
The synthesis of this compound typically involves the reaction of phenylacetyl chloride with propylamine followed by amination processes. Various methods have been explored to optimize yields and purity, including the use of different solvents and catalysts .
Table 1: Synthesis Methods for this compound
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Direct Amination | Phenylacetyl chloride + Propylamine | Room temperature | 85 |
| Microwave-Assisted | Phenylacetyl chloride + Propylamine | 100°C for 30 min | 90 |
| Solvent-Free Reaction | Phenylacetyl chloride + Propylamine | Mechanical stirring | 80 |
Biological Activities
3.1 Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells .
3.2 Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study 1 : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with derivatives of the compound led to a significant reduction in cell viability, with IC50 values indicating potent activity compared to cisplatin.
- Case Study 2 : In animal models of Alzheimer's disease, administration of microtubule-stabilizing agents similar to this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation .
Mechanism of Action
The mechanism of action of 2-amino-2-phenyl-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound belongs to a family of acetamide derivatives with modifications in:
- Amino group position (e.g., 2-amino vs. 3-amino).
- Substituent groups (e.g., phenyl, pyridyl, or cyclic amines).
- Alkyl chain length (e.g., propyl vs. ethyl or branched chains).
Data Table: Structural and Physicochemical Properties
Functional and Reactivity Differences
a) Steric and Electronic Effects
- 2-Amino-3-phenylpropanamide: The 3-amino substitution alters hydrogen-bonding capacity and steric hindrance, which may reduce reactivity in nucleophilic reactions compared to the 2-amino isomer .
d) Solubility and Stability
- The pyrrolidin-1-yl substituent in 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethanone enhances solubility in polar solvents due to its cyclic amine structure, whereas the N-propyl chain in the target compound may favor solubility in organic phases .
Biological Activity
2-Amino-2-phenyl-N-propylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 207.30 g/mol. The structure includes an amine group, a phenyl ring, and an acetamide moiety, which contribute to its biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter pathways.
- Enzyme Inhibition : It may inhibit specific enzymes that are involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
Biological Activity Overview
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against Staphylococcus aureus and Candida albicans, showing promising results that warrant further investigation into its potential as an antimicrobial agent .
- Neuropharmacological Effects : Research indicated that compounds similar to this compound could modulate NMDA receptor activity, suggesting potential benefits in treating neurodegenerative disorders such as Alzheimer's disease .
- Analgesic Properties : In animal models, derivatives of this compound exhibited significant analgesic effects, indicating its potential as a new class of pain management drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Variations : Changes in the phenyl ring or the alkyl chain can enhance or diminish activity against specific targets.
- Lipophilicity : Increased lipophilicity often correlates with improved membrane permeability and bioavailability, which is crucial for CNS-active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
